molecular formula C7H4ClNO2S B1345206 Pseudosaccharin chloride CAS No. 567-19-1

Pseudosaccharin chloride

Cat. No. B1345206
CAS RN: 567-19-1
M. Wt: 201.63 g/mol
InChI Key: VBEJRJPHNPIURV-UHFFFAOYSA-N
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Description

Pseudosaccharin chloride is a chemical compound that reacts with primary and secondary amines to form crystalline amidine compounds, which are noted for their exceptional stability. The reaction with amines is faster than hydrolysis, allowing it to be carried out in the presence of water. Pseudosaccharin ethers can also be cleaved by primary and secondary amines to yield the same amidine compounds .

Synthesis Analysis

The synthesis of pseudo-oligosaccharides, which are structurally related to this compound, involves complex chemical pathways and the use of unusual enzymes. These compounds are synthesized as secondary metabolites by microbes and have significant biological activities . Additionally, the synthesis of pseudoacarviosin, a pseudo-1,4'-N-linked disaccharide, involves a palladium-catalyzed coupling reaction of a pseudoglycosyl chloride, which is a key step in the synthesis of compounds related to this compound .

Molecular Structure Analysis

This compound forms amidine compounds upon reaction with amines. The molecular structure of these amidine compounds is characterized by their stability and crystalline nature. The presence of a pseudoanomeric center is crucial for the activity of these compounds, as seen in the synthesis of the first pseudo-C-disaccharide, which includes an amino-functionality at this center .

Chemical Reactions Analysis

This compound's reactivity with amines to form amidine compounds is a key chemical reaction. This reaction is preferred over hydrolysis due to its faster rate, indicating that this compound has a high affinity for amines. The cleavage of pseudosaccharin ethers by amines to form the same amidine compounds further demonstrates the compound's reactivity and potential for forming stable linkages .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the stability of the amidine compounds formed from its reactions suggests that this compound is a robust reagent in chemical synthesis. Its ability to react in the presence of water without undergoing hydrolysis indicates that it has a relatively low reactivity with water, which is a valuable property in organic synthesis .

Scientific Research Applications

  • Enzyme Inhibition for Blood Glucose Control : Pseudoacarviosin, a pseudo-1,4'- N-linked disaccharide constructed using Pseudosaccharin chloride, has been identified as a potent inhibitor of alpha-glucosidases, particularly intestinal mucosal enzymes like sucrase and glucoamylase. This inhibition is significant for blood glucose control, which is a critical aspect in diabetes management (Shing et al., 2008).

  • Chemical Characterization with Amines : this compound reacts with primary and secondary amines to yield crystalline compounds of the amidine type. These compounds are noted for their exceptional stability and can be synthesized even in the presence of water due to their reaction rate being faster than hydrolysis (Hettler, 1966).

  • Elastase Inhibitory Activity in Pseudosaccharin Amine Derivatives : Pseudosaccharin amines, synthesized from saccharin through reactions involving this compound, have been evaluated for Human Leukocyte Elastase (HLE) inhibitory activity. Some derivatives were found to be reversible inhibitors of HLE, indicating potential therapeutic applications (Rode et al., 2005).

  • Polysaccharide Research : Research in the field of polysaccharides, including studies on properties like gelation mechanism, molecular structure, and macroscopic properties, is relevant to this compound due to its involvement in the chemical modification of polysaccharides. This research has implications for food, pharmaceutical, and biomaterial applications (Diener et al., 2020; Freitas et al., 2009; Raposo et al., 2015).

  • Biomedical Applications : The study of pseudo-oligosaccharides, which involves this compound, has led to the exploration of their use in treating human and plant diseases, highlighting their biological activities and economic value. This includes biosynthesis optimization and metabolic engineering for better production yields (Alanzi et al., 2018).

  • Pharmaceutical and Biomedical Industry : Polysaccharides, including those studied in connection with this compound, are used in the pharmaceutical and biomedical industry for applications like drug delivery and regenerative medicine. Their physicochemical characteristics and structural properties are key factors influencing their biological activities (Yu et al., 2018).

Mechanism of Action

The mechanism of action for Pseudosaccharin chloride is currently not available .

properties

IUPAC Name

3-chloro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJRJPHNPIURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205255
Record name Pseudosaccharin chloride
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Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

567-19-1
Record name Pseudosaccharin chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudosaccharin chloride
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URL https://www.drugbank.ca/drugs/DB14628
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Record name Pseudosaccharin chloride
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Record name Pseudosaccharin chloride
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Record name 3-chloro-1,2-benzothiazole 1,1-dioxide
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Record name PSEUDOSACCHARIN CHLORIDE
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Synthesis routes and methods I

Procedure details

Saccharin (10 g) was treated sequentially with dioxane (40 mL), thionyl chloride (15 mL) and DMF (0.4 mL). The resulting suspension was heated to reflux for 24 hours. The reaction mixture was concentrated to dryness and recrystalized from 60 mL toluene to give 5.7 g of the sub-title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Saccharin (10.0 g, 0.0546 mol) and phosphorus pentachloride (12.6 g, 0.060 mol) were heated at 170° C. for 1.5 hours. The reaction mixture was cooled to ambient temperature and suspended in diethyl ether (200 mL). The precipitate was collected by filtration, thoroughly washed with diethyl ether and dried to yield 3-chloro-1H-1λ6-benzo[d]isothiazole-1,1-dione (3.7 g, 0.0184 mol) as a white solid which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of o-sulfobenzimide (5.00 g) in dioxane (20 ml) were added thionyl chloride (7.5 ml) and dimethylformamide (0.25 ml), and the mixture was stirred overnight at 110° C. The reaction mixture was concentrated under reduced pressure, and to the residue was added toluene (20 ml) to give 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) as crystals. The obtained 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) was dissolved in dioxane (20 ml), 3-aminorhodanine (2.77 g) was added thereto, and the mixture was stirred at 110° C. for 1 hr. The reaction mixture was concentrated under reduced pressure, and to the residue was added chloroform (20 ml) to give 3-[(4-oxo-2-thioxothiazolidin-3-yl)amino]-1,2-benzisothiazole 1,1-dioxide (3.56 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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